molecular formula C9H8ClNO2 B1294672 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 5791-00-4

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1294672
CAS RN: 5791-00-4
M. Wt: 197.62 g/mol
InChI Key: MGOCBXKZDZRPMK-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a chemical compound with the molecular formula C9H8ClNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is 197.62 . The compound’s structure includes a benzoxazinone ring, a chlorine atom, and a methyl group .


Physical And Chemical Properties Analysis

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a solid at 20 degrees Celsius . It has a melting point range of 172.0 to 176.0 degrees Celsius . The compound is white to light yellow to light orange in color .

Scientific Research Applications

Synthesis and Chemical Properties

The literature review on 1,2-oxazines, 1,2 benzoxazines, and related compounds, including methods of synthesis and their chemical properties, suggests that these compounds can serve as important intermediates in chemical synthesis. The study discusses various synthesis methods, emphasizing the significance of oxazinium salts as electrophiles and their potential applications in organic synthesis (Sainsbury, 1991).

Antimicrobial Applications

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are highlighted for their role in plant defense mechanisms and their potential as antimicrobial agents. The review by de Bruijn et al. (2018) discusses the structural requirements for antimicrobial activity and suggests the 1,4-benzoxazin-3-one backbone as a promising scaffold for designing new antimicrobial compounds, with synthetic derivatives showing potent activity against various pathogens (de Bruijn, Gruppen, & Vincken, 2018).

Medicinal Chemistry and Pharmacological Profile

Benzoxazine compounds are recognized for their broad spectrum of biological activities, such as anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer activities. Tang et al. (2022) provide an extensive review on the advances of benzoxazine derivatives in medicinal chemistry, showcasing the versatility and bioactivity profile of these compounds, which makes them attractive candidates for drug development (Tang, Tan, Chen, & Wan, 2022).

Advanced Material Applications

Carbon materials derived from polybenzoxazines exhibit promising properties for various applications, including electrodes, gas adsorbents, and catalysts. Shaer et al. (2021) discuss the electrochemical properties and the versatility of polybenzoxazine-derived carbon materials, emphasizing their potential in creating high-performance materials with applications ranging from energy storage to aerospace (Shaer, Oppenheimer, Lin, & Ishida, 2021).

Safety and Hazards

This compound is harmful if swallowed and can cause skin and eye irritation . Precautions should be taken while handling this compound, including wearing protective gloves, eye protection, and face protection . If swallowed, one should seek medical advice and rinse the mouth .

properties

IUPAC Name

6-chloro-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOCBXKZDZRPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973499
Record name 6-Chloro-2-methyl-2H-1,4-benzoxazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one

CAS RN

5791-00-4
Record name 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005791004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-2-methyl-2H-1,4-benzoxazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
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